molecular formula C9H15NO4S B1438416 tert-butyl N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)carbamate CAS No. 1049148-10-8

tert-butyl N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)carbamate

Cat. No.: B1438416
CAS No.: 1049148-10-8
M. Wt: 233.29 g/mol
InChI Key: YNVKZWXOINQFRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)carbamate is a compound of significant interest in the scientific community due to its potential therapeutic applications It is known for its unique chemical structure, which includes a thiophene ring with a dioxo group and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)carbamate typically involves the reaction of thiophene derivatives with tert-butyl carbamate under specific conditions. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . The reaction proceeds through a series of steps, including cyclization and intermediate formation, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dioxo group to a hydroxyl group.

    Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce hydroxylated derivatives. Substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Tert-butyl N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)carbamate include other thiophene derivatives and carbamate compounds. Examples include:

  • Tert-butyl N-(3-hydroxypropyl)carbamate
  • Tert-butyl N-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)carbamate

Uniqueness

The uniqueness of this compound lies in its specific combination of a thiophene ring with a dioxo group and a carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4S/c1-9(2,3)14-8(11)10-7-4-5-15(12,13)6-7/h4-5,7H,6H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVKZWXOINQFRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CS(=O)(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.